![molecular formula C18H20FN3OS B5783691 N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5783691.png)
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide
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Overview
Description
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide, also known as 4-F-POP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This leads to an increase in the levels of serotonin in the brain, which is responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in the body. It can increase the levels of serotonin and dopamine in the brain, which are responsible for regulating mood and emotions. It can also decrease the levels of cortisol, a stress hormone, which can lead to a reduction in anxiety and stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its high selectivity and potency. It can act on specific receptors in the brain and produce a significant effect even at low doses. However, one of the limitations of using N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide is its limited solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for the research on N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide. One of the areas of interest is its potential use in the treatment of various psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. It can also be explored for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties in some studies. Additionally, further research can be conducted to explore the potential side effects and safety of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide in humans.
Conclusion
In conclusion, N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide is a promising compound that has shown potential therapeutic applications in various fields of medicine. Its selective serotonin reuptake inhibitor and partial agonist properties make it a potent antidepressant and anxiolytic agent. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various disorders.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with piperazinecarbothioamide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide.
Scientific Research Applications
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to have a significant effect on the central nervous system and can act as a potent antidepressant and anxiolytic agent.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-8-6-16(7-9-17)21-10-12-22(13-11-21)18(24)20-15-4-2-14(19)3-5-15/h2-9H,10-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBBOCFGFVNMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide |
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